Benzylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Benzylmagnesium chloride is a powerful tool for chemists due to its ability to react with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a fundamental step in the synthesis of numerous organic molecules, including:

- Alcohols: When Benzylmagnesium chloride reacts with aldehydes or ketones, it forms primary or secondary alcohols, respectively.

- Alkenes: Grignard reagents can be used to synthesize alkenes through the reaction with unsaturated carbonyl compounds.

- Amines: Benzylmagnesium chloride reacts with imines (derived from aldehydes or ketones) to form secondary or tertiary amines.

- Heterocyclic compounds: These are organic molecules containing a ring structure with atoms other than carbon. Benzyl Grignard reagent plays a role in the synthesis of various heterocycles, expanding the possibilities for creating diverse organic molecules.

The versatility of Benzylmagnesium chloride stems from the presence of the benzyl group (PhCH₂-), which influences its reactivity and allows for targeted functionalization of organic molecules.

Beyond Organic Synthesis

While organic synthesis remains the primary application of Benzylmagnesium chloride in scientific research, its utility extends beyond this domain. Here are some additional research areas where this reagent plays a role:

- Material Science: Benzyl Grignard reagent can be used in the preparation of precursors for the synthesis of advanced materials like semiconductors and catalysts.

- Medicinal Chemistry: This reagent finds application in the synthesis of various bioactive molecules with potential therapeutic applications.

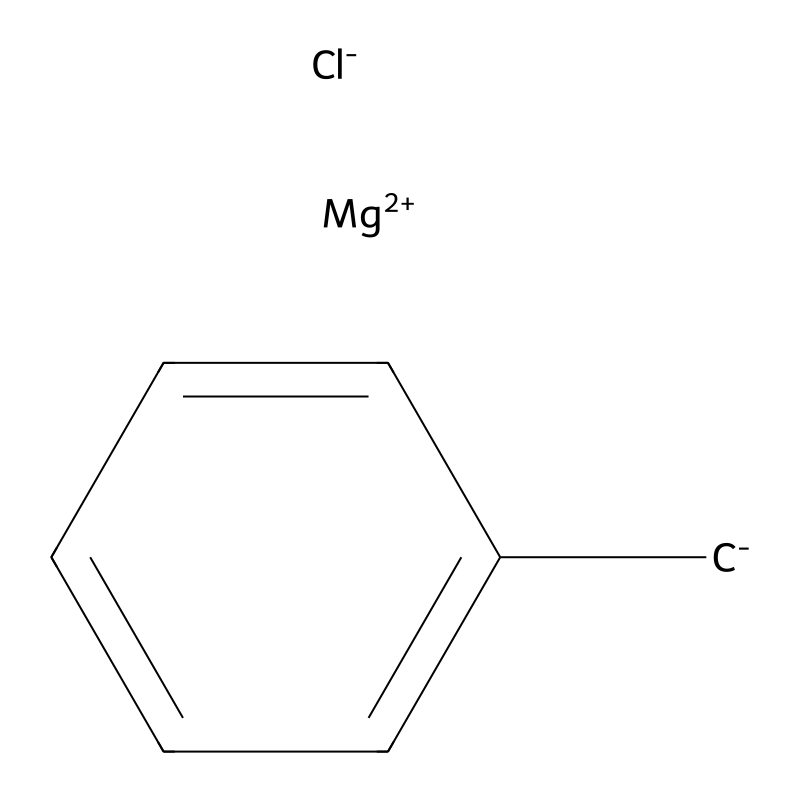

Benzylmagnesium chloride is an organomagnesium compound with the formula C₇H₇ClMg. It is classified as a Grignard reagent, which are organomagnesium halides used extensively in organic synthesis. The compound consists of a benzyl group (C₆H₅CH₂) attached to a magnesium atom, which is further bonded to a chloride ion. Benzylmagnesium chloride is typically prepared as a solution in tetrahydrofuran, a solvent that stabilizes the reactive Grignard species.

- Reaction with Carbonyl Compounds: Benzylmagnesium chloride reacts with aldehydes and ketones to form alcohols. For example, when it reacts with formaldehyde, it yields 2-phenylethanol and other alcohols after protonation .

- Formation of Diols: In the presence of excess formaldehyde, benzylmagnesium chloride can produce diols through multiple addition reactions .

- Reactivity with Electrophiles: It can also react with electrophiles such as carbon dioxide to form carboxylic acids after hydrolysis.

While benzylmagnesium chloride itself is not typically studied for direct biological activity, its derivatives and the products formed from its reactions have been investigated for various pharmacological properties. Some alcohols produced from benzylmagnesium chloride have shown potential as intermediates in the synthesis of biologically active compounds.

Benzylmagnesium chloride is synthesized through the reaction of benzyl chloride with magnesium metal in an anhydrous ether solvent, commonly tetrahydrofuran. The general reaction can be represented as follows:

This reaction must be conducted under an inert atmosphere to prevent moisture from interfering with the formation of the Grignard reagent.

Benzylmagnesium chloride has several applications in organic synthesis:

- Synthesis of Alcohols: It is widely used to synthesize primary and secondary alcohols from carbonyl compounds.

- Preparation of Complex Molecules: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

- Material Science: Its derivatives are explored in polymer chemistry and materials science for developing novel materials.

Studies on benzylmagnesium chloride interactions often focus on its reactivity with various substrates. For instance, its interaction with formaldehyde has been studied to elucidate the mechanisms involved in forming different alcohol products . Additionally, research has shown that the presence of solvents like tetrahydrofuran influences its reactivity and product distribution.

Benzylmagnesium chloride belongs to a broader class of Grignard reagents. Here are some similar compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Methylmagnesium bromide | C₁H₃BrMg | Used for methylation reactions; more reactive than benzyl derivatives. |

| Phenylmagnesium bromide | C₆H₅MgBr | Reacts similarly but has different steric properties affecting selectivity. |

| Ethylmagnesium bromide | C₂H₅MgBr | Often used in synthesizing higher alcohols; less sterically hindered than benzyl. |

Uniqueness of Benzylmagnesium Chloride

Benzylmagnesium chloride is unique due to its ability to stabilize resonance structures involving the aromatic ring, allowing it to react selectively with carbonyl compounds while avoiding side reactions common with more reactive Grignard reagents like methyl or ethyl derivatives. Its ability to form complex products through multi-step reactions also sets it apart from simpler Grignard reagents.

Traditional Grignard Synthesis Methods

Reaction of Benzyl Chloride with Magnesium Turnings

The classical preparation of benzylmagnesium chloride follows the standard Grignard synthesis protocol, involving the direct reaction of benzyl chloride with metallic magnesium in anhydrous ethereal solvents. The fundamental reaction proceeds according to the equation: C₆H₅CH₂Cl + Mg → C₆H₅CH₂MgCl, where the carbon-chlorine bond undergoes heterolytic cleavage to form the organometallic species. This reaction requires careful control of moisture and oxygen to prevent decomposition of the highly reactive Grignard reagent.

The formation mechanism involves initial electron transfer from the magnesium surface to the benzyl chloride molecule, creating a radical anion intermediate that subsequently couples with magnesium to form the organometallic bond. The reaction typically exhibits an induction period during which the magnesium surface becomes activated, followed by rapid consumption of the organic halide. Temperature control proves crucial, as excessive heat can promote unwanted side reactions, particularly the formation of dibenzyl through Wurtz coupling.

Research has demonstrated that the choice of magnesium morphology significantly influences reaction efficiency and selectivity. Studies comparing coarse versus fine magnesium turnings reveal that finer particles provide enhanced surface area for reaction initiation, resulting in improved conversion rates and reduced formation of symmetrical coupling products. Under optimized conditions using fine magnesium turnings in tetrahydrofuran, conversions approaching 100% with selectivities of 90% toward the desired Grignard reagent have been achieved, while simultaneously minimizing alcohol formation (4%) and Wurtz coupling byproducts (6%).

The reaction exhibits characteristic features that distinguish benzylmagnesium chloride from other Grignard reagents. Unlike aliphatic Grignard species, benzylmagnesium chloride demonstrates a pronounced tendency toward abnormal reactions, particularly with electrophilic reagents containing carbonyl functionality. These abnormal reactions typically yield ortho-tolyl derivatives through rearrangement mechanisms, representing a unique aspect of benzylic Grignard chemistry that must be considered during synthetic planning.

Solvent Systems: Diethyl Ether versus Tetrahydrofuran

The choice of ethereal solvent profoundly impacts both the formation efficiency and stability of benzylmagnesium chloride. Traditional preparations employ diethyl ether or tetrahydrofuran as coordinating solvents that stabilize the organometallic species through donation of electron pairs to the electron-deficient magnesium center. The coordination number of magnesium in these complexes typically ranges from four to six, depending on solvent availability and steric considerations.

Comparative solvent studies reveal significant differences in reaction performance between diethyl ether and tetrahydrofuran systems. In tetrahydrofuran, benzylmagnesium chloride formation proceeds more rapidly due to the enhanced coordinating ability of the cyclic ether, which provides better solvation of the magnesium center. However, this increased reactivity comes at the cost of selectivity, as tetrahydrofuran systems exhibit enhanced propensity for Wurtz coupling side reactions. Quantitative analysis demonstrates that reactions conducted in diethyl ether typically achieve product-to-byproduct ratios of 90:10, while tetrahydrofuran systems often produce significantly greater quantities of dibenzyl coupling products.

Recent investigations have identified 2-methyltetrahydrofuran as a superior alternative solvent that combines the coordinating advantages of tetrahydrofuran with improved selectivity profiles. This bio-derived solvent, which can be obtained from renewable biomass sources, demonstrates equivalent or superior performance to traditional ethereal solvents while offering enhanced environmental sustainability. Systematic screening studies reveal that 2-methyltetrahydrofuran effectively suppresses Wurtz coupling byproducts in benzyl Grignard reactions, achieving selectivities comparable to diethyl ether systems while maintaining the enhanced reaction rates associated with cyclic ethers.

The aggregation state of Grignard reagents in different solvents represents a critical factor influencing reaction outcomes. Spectroscopic studies indicate that the degree of aggregation varies significantly between solvent systems, with tetrahydrofuran promoting more highly solvated, monomeric species compared to diethyl ether. This difference in aggregation affects both the reactivity of the Grignard reagent toward electrophiles and its tendency to undergo unwanted side reactions, emphasizing the importance of solvent selection in optimizing synthetic protocols.

Initiation Strategies and Reaction Kinetics

The initiation of benzylmagnesium chloride formation represents a critical aspect of the synthetic process, as the reaction often exhibits an unpredictable induction period that can complicate reproducible synthesis. Traditional initiation methods involve mechanical activation of the magnesium surface through crushing or grinding, removal of surface oxide layers through chemical etching, or addition of small quantities of highly reactive halides such as methyl iodide or bromine.

Kinetic studies of benzylmagnesium chloride formation reveal complex reaction dynamics that depend strongly on surface area, temperature, and solvent composition. Flow nuclear magnetic resonance spectroscopy investigations have enabled real-time monitoring of Grignard formation kinetics, providing unprecedented insight into the temporal evolution of reaction components. These studies demonstrate that the initial rate of homocoupling byproduct formation exhibits sensitivity to the type of magnesium initiation employed, with different activation methods producing distinct selectivity profiles.

Advanced kinetic modeling approaches have been developed to describe the formation of benzylmagnesium chloride from benzyl chloride and magnesium metal, incorporating both the desired Grignard formation pathway and competing Wurtz coupling reactions. These models successfully predict the impact of various operating parameters, including temperature, concentration, and residence time, enabling optimization of continuous stirred tank reactor conditions for industrial applications. The kinetic framework reveals that homocoupling reactions proceed through distinct mechanistic pathways that can be selectively suppressed through appropriate choice of reaction conditions.

Temperature effects on reaction kinetics demonstrate complex behavior, with moderate heating accelerating Grignard formation while simultaneously promoting undesired side reactions. Optimal temperature ranges typically fall between 0°C and 25°C for initiation, followed by controlled heating to 40-50°C for completion of the reaction. Higher temperatures generally increase the rate of Wurtz coupling, leading to diminished yields of the desired organometallic product.

Modern Synthetic Approaches

Sonochemical Synthesis Using Ultrasonic Activation

Sonochemical activation represents a significant advancement in Grignard reagent preparation, offering enhanced reaction rates, improved reproducibility, and reduced induction periods compared to traditional thermal methods. The application of ultrasonic irradiation to benzylmagnesium chloride synthesis utilizes acoustic cavitation phenomena to generate highly reactive conditions at the magnesium-solution interface. The collapse of cavitation bubbles creates localized hot spots with temperatures exceeding 1000 K and pressures of several atmospheres, facilitating rapid activation of the metal surface.

The sonochemical preparation of benzylmagnesium chloride typically employs frequencies in the range of 20-40 kilohertz, with power densities optimized to maximize cavitation efficiency while minimizing unwanted thermal effects. Under ultrasonic activation, the reaction proceeds smoothly in both tetrahydrofuran and diethyl ether solvents, with significantly reduced induction periods compared to conventional thermal initiation. The enhanced mass transfer resulting from acoustic streaming and cavitation-induced mixing contributes to more uniform reaction conditions and improved product quality.

Comparative studies demonstrate that sonochemical synthesis achieves higher yields and better selectivity profiles than traditional thermal methods. The continuous activation of fresh magnesium surface area through cavitation-induced erosion maintains high reaction rates throughout the synthesis, eliminating the passivation effects that often plague conventional Grignard formations. Additionally, the mild conditions associated with room-temperature sonochemical activation minimize the formation of thermal decomposition products and coupling byproducts.

The mechanism of ultrasonic enhancement involves both physical and chemical effects that synergistically promote Grignard formation. Physical effects include surface cleaning, particle size reduction, and enhanced mixing, while chemical effects encompass the generation of reactive radical species and activation of metal surfaces through cavitation-induced surface restructuring. These combined effects result in more reproducible reaction conditions and reduced dependence on the initial quality and pretreatment of magnesium starting materials.

Solvent-Free and Greener Synthesis Methodologies

The development of environmentally sustainable synthetic methodologies for benzylmagnesium chloride preparation has gained considerable attention in recent years, driven by increasing regulatory pressure and economic incentives for green chemistry approaches. While traditional Grignard syntheses require large volumes of organic solvents, emerging methodologies seek to minimize solvent consumption while maintaining or improving reaction efficiency.

One promising approach involves the use of minimal solvent quantities in combination with enhanced mixing and activation techniques. These methods employ just sufficient solvent to wet the magnesium surface and provide essential coordination to the forming Grignard reagent, while relying on mechanical or ultrasonic activation to drive the reaction to completion. Such approaches can reduce solvent consumption by 70-80% compared to traditional methods while achieving comparable yields and selectivities.

The implementation of 2-methyltetrahydrofuran as a bio-derived solvent represents a significant step toward sustainable Grignard synthesis. This renewable solvent, derived from agricultural waste streams, offers performance characteristics superior to traditional petroleumderived ethers while providing a reduced environmental footprint. Life cycle assessment studies demonstrate substantial reductions in carbon footprint and resource consumption when 2-methyltetrahydrofuran replaces conventional ethereal solvents in large-scale applications.

Alternative green methodologies include the development of recyclable solvent systems that enable multiple reaction cycles without solvent replacement. These systems typically employ distillation or extraction techniques to separate products from the reaction medium, allowing reuse of the purified solvent for subsequent syntheses. While such approaches require additional processing steps, they can achieve significant environmental benefits in large-scale manufacturing applications.

The evaluation of green synthesis methodologies encompasses multiple criteria including reaction efficiency, environmental impact, economic viability, and scalability. Comprehensive assessment frameworks consider factors such as atom economy, energy consumption, waste generation, and renewable resource utilization to provide holistic evaluations of synthetic sustainability. These analyses consistently identify solvent selection as the most significant factor influencing the environmental profile of Grignard synthesis processes.

Industrial-Scale Production Techniques

Industrial production of benzylmagnesium chloride requires specialized reactor designs and process control strategies that address the unique challenges associated with large-scale Grignard synthesis. The highly exothermic nature of the formation reaction, combined with the need for anhydrous conditions and careful temperature control, necessitates sophisticated engineering solutions for safe and efficient operation.

Continuous flow reactor systems represent the current state-of-the-art for industrial benzylmagnesium chloride production, offering superior heat management, enhanced mixing, and improved process control compared to batch operations. These systems typically employ packed bed reactors filled with magnesium particles, through which solutions of benzyl chloride in anhydrous ethereal solvents are continuously passed. The flow configuration enables precise control of residence time, temperature profiles, and reagent stoichiometry, resulting in consistent product quality and minimized byproduct formation.

| Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Grignard Selectivity (%) | 71-77 | 84-90 | 1.2-1.3 |

| Wurtz Coupling (%) | 25-26 | 6-8 | 3.1-4.3 |

| Alcohol Byproduct (%) | 2-3 | 4-6 | 0.7-2.0 |

| Overall Conversion (%) | 100 | 100 | 1.0 |

The continuous production process typically incorporates multiple reactor stages to optimize different aspects of the synthesis. The first stage focuses on reaction initiation and handles the highly exothermic initial reaction phase, while subsequent stages complete the conversion under more controlled conditions. This staged approach enables independent optimization of each reaction phase, resulting in improved overall performance and enhanced operational safety.

Advanced process control systems employ real-time monitoring of reaction progress through techniques such as flow nuclear magnetic resonance spectroscopy, infrared spectroscopy, and calorimetry. These analytical methods provide immediate feedback on conversion rates, selectivity, and thermal behavior, enabling automated adjustment of operating parameters to maintain optimal performance. The integration of advanced process analytical technology with continuous reactor systems has enabled the development of self-optimizing production processes that automatically adapt to variations in feedstock quality and operating conditions.

Industrial implementations often incorporate specialized catalyst systems to enhance reaction rates and selectivity while reducing environmental impact. These catalytic approaches typically employ combinations of lithium chloride and copper chloride to form highly active catalyst complexes that promote rapid and selective Grignard formation. The use of such catalysts enables operation at milder conditions while achieving superior performance metrics compared to uncatalyzed processes.

Molecular Structure and Bonding Analysis

Benzylmagnesium chloride represents a classical example of an organomagnesium halide compound with the molecular formula carbon seven hydrogen seven chlorine magnesium [1] [2]. The compound exhibits a molecular weight of 150.89 grams per mole and typically exists as a brown to purple liquid solution in ethereal solvents [2]. The fundamental structure consists of a magnesium center bonded to a benzyl group (phenylmethyl) and a chloride anion, with the magnesium atom achieving tetrahedral coordination through coordination with ether molecules [3] [4].

The bonding in benzylmagnesium chloride is characterized by a polar carbon-magnesium bond, where the magnesium center carries a partial positive charge and the carbon atom bears a partial negative charge [5] [3]. This polarization enables the compound to function as a strong nucleophile capable of attacking electrophilic centers [5]. The magnesium center typically coordinates with two molecules of tetrahydrofuran or diethyl ether, resulting in a distorted tetrahedral geometry around the metal atom [3] [6].

Schlenk Equilibrium in Solution Phase

The Schlenk equilibrium, named after Wilhelm Schlenk, represents a fundamental chemical equilibrium that occurs in solutions of Grignard reagents including benzylmagnesium chloride [7]. This equilibrium is described by the equation: 2 benzylmagnesium chloride ⇌ magnesium chloride + dibenzylmagnesium [7]. The equilibrium position is significantly influenced by solvent type, temperature, and the nature of the organic substituents [7].

In ethereal solutions, benzylmagnesium chloride exists in dynamic equilibrium between the alkylmagnesium halide form and the dialkylmagnesium species [7] [3]. The equilibrium constant for this process typically ranges from 0.05 to 0.15 at room temperature in tetrahydrofuran solutions [8]. The position of equilibrium favors the alkylmagnesium halide form in the presence of monoethers such as tetrahydrofuran [7]. However, the addition of dioxane can drive the equilibrium completely toward the right by precipitating coordination polymers of magnesium halide with dioxane [7].

The Schlenk equilibrium is particularly important for understanding the reactivity patterns of benzylmagnesium chloride, as different species in the equilibrium mixture exhibit varying reactivity toward electrophiles [8]. Computational studies using density functional theory with the M06 functional have provided detailed thermodynamic data for these equilibrium processes [8].

Dimerization and Oligomerization Behavior

Benzylmagnesium chloride exhibits pronounced tendencies toward dimerization and oligomerization, particularly at higher concentrations [7] [5]. Alkyl magnesium chlorides in ether are predominantly present as dimers, with dimerization constants typically ranging from 10² to 10³ inverse molar at room temperature [3]. This aggregation behavior is driven by the formation of bridging halide interactions between magnesium centers [9].

The dimerization process involves the formation of four-membered magnesium-chloride rings, where each magnesium atom maintains tetrahedral coordination through additional coordination with ether molecules [9] [3]. The extent of dimerization is influenced by concentration, temperature, and the coordinating ability of the solvent [7]. In tetrahydrofuran solutions, the dimeric species can be represented as having two magnesium centers bridged by chloride anions, with each magnesium also coordinated to organic ligands and solvent molecules [9].

Higher oligomeric forms can also be observed, especially in concentrated solutions or in the presence of less coordinating solvents [7]. These oligomeric structures contribute to the complex solution behavior of benzylmagnesium chloride and influence its reactivity in organic synthesis applications [3].

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Features (¹H, ¹³C, ³¹P)

Nuclear magnetic resonance spectroscopy provides crucial structural information for benzylmagnesium chloride, with distinct spectral signatures for different nuclear environments [10] [11]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the electronic environment around the magnesium-carbon bond [12].

| Nucleus | Environment | Chemical Shift (ppm) | Multiplicity | Integration Pattern | Notes |

|---|---|---|---|---|---|

| ¹H | Benzyl CH₂ protons | 1.8-2.5 | Singlet (broad) | 2H | Upfield shift due to Mg-C bonding |

| ¹H | Aromatic protons (ortho) | 7.0-7.3 | Multiplet | 2H | Normal aromatic region |

| ¹H | Aromatic protons (meta/para) | 7.2-7.4 | Multiplet | 3H | Normal aromatic region |

| ¹³C | Benzyl CH₂ carbon | 25-35 | Singlet | - | Significant upfield shift from normal benzyl |

| ¹³C | Aromatic C-1 (ipso) | 140-150 | Singlet | - | Quaternary carbon |

| ¹³C | Aromatic C-2,6 (ortho) | 125-130 | Doublet | - | Ortho to CH₂MgCl |

| ¹³C | Aromatic C-3,5 (meta) | 128-132 | Doublet | - | Meta positions |

| ¹³C | Aromatic C-4 (para) | 126-129 | Triplet | - | Para position |

| ¹³C | THF α-carbons | 67-68 | Multiplet | - | Coordinated solvent |

| ¹³C | THF β-carbons | 25-26 | Multiplet | - | Coordinated solvent |

The most diagnostic feature in the proton nuclear magnetic resonance spectrum is the benzyl methylene signal, which appears significantly upfield compared to normal benzyl compounds due to the electron-donating effect of the magnesium center [12]. The aromatic protons typically appear in the expected aromatic region between 7.0 and 7.4 parts per million [13] [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the benzyl methylene carbon at approximately 25-35 parts per million, representing a substantial upfield shift from typical benzyl carbons [14] [15]. The aromatic carbons appear in their characteristic regions, with the ipso carbon (directly attached to the methylene group) showing signals between 140-150 parts per million [14]. Coordinated tetrahydrofuran molecules contribute additional signals corresponding to the alpha and beta carbons of the ether ring [14].

Phosphorus-31 nuclear magnetic resonance studies are limited for benzylmagnesium chloride itself, as the compound does not contain phosphorus atoms [16]. However, phosphorus nuclear magnetic resonance has been employed in mechanistic studies involving phosphorus-containing substrates reacting with benzylmagnesium chloride [16].

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared spectroscopy provides valuable information about the vibrational modes and bonding characteristics of benzylmagnesium chloride [17] [18]. The infrared spectrum exhibits characteristic absorption bands that can be assigned to specific molecular vibrations [19] [20].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-H stretching (aromatic) | 3050-3100 | Medium | Aromatic C-H bonds |

| C-H stretching (aliphatic) | 2850-2950 | Strong | CH₂ group vibrations |

| C=C stretching (aromatic) | 1580-1600 | Medium | Benzene ring vibrations |

| C-H bending (aromatic) | 1450-1500 | Medium | In-plane deformation |

| Mg-C stretching | 520-580 | Weak | Metal-carbon bond |

| Mg-Cl stretching | 280-320 | Weak | Metal-halogen bond |

| C-O stretching (THF) | 1020-1080 | Strong | Coordinated ether |

| C-C stretching (THF ring) | 850-950 | Medium | THF ring modes |

| Ring breathing (benzene) | 990-1010 | Medium | Symmetric ring mode |

| Out-of-plane bending (aromatic) | 750-850 | Strong | Aromatic substitution pattern |

The metal-carbon and metal-chlorine stretching vibrations appear at relatively low frequencies due to the heavy magnesium atom and the ionic character of these bonds [17] [21]. The presence of coordinated tetrahydrofuran is clearly evident from the strong carbon-oxygen stretching vibration around 1020-1080 wavenumbers [18].

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the benzyl chromophore and metal-ligand interactions [22]. The absorption profile includes several distinct regions corresponding to different types of electronic excitations [22].

| Transition Type | Wavelength (nm) | Extinction Coefficient | Assignment |

|---|---|---|---|

| π → π* (benzene) | 250-280 | High (ε > 10³) | Aromatic π-system |

| n → π* (Mg d-orbitals) | 320-380 | Low (ε < 10²) | Metal d-orbital involvement |

| Charge transfer (Mg → benzyl) | 280-320 | Medium (ε ~ 10²-10³) | Metal-to-ligand transfer |

| Ligand field transitions | 400-500 | Very low (ε < 50) | Weak d-d transitions |

| Solvent absorption (THF) | 200-250 | Medium (ε ~ 10²) | Coordinated solvent |

The aromatic π-system contributes the most intense absorptions in the ultraviolet region, while metal-centered transitions appear at longer wavelengths with much lower extinction coefficients [22]. Charge transfer bands between the magnesium center and the benzyl ligand provide evidence for the electronic communication between the metal and organic components [22].

Crystallographic and Computational Studies

Crystallographic studies of benzylmagnesium chloride and related compounds have provided detailed structural information about the coordination environment around magnesium [23] [9]. Single crystal X-ray diffraction investigations reveal that the magnesium center adopts a distorted tetrahedral geometry when coordinated with organic ligands and ether molecules [23] [9].

| Parameter | Value | Method | Reference Conditions |

|---|---|---|---|

| Mg-C bond length | 2.15-2.25 Å | DFT calculation | Gas phase, B3LYP/6-31G* |

| Mg-Cl bond length | 2.35-2.45 Å | DFT calculation | Gas phase, B3LYP/6-31G* |

| Mg-O bond length (THF) | 2.05-2.15 Å | DFT calculation | THF solvation model |

| C-Mg-Cl bond angle | 110-115° | DFT calculation | Optimized geometry |

| O-Mg-O bond angle (THF) | 85-95° | DFT calculation | THF coordination |

| C-Mg-O bond angle | 105-120° | DFT calculation | Mixed ligand environment |

| Coordination number | 4 | Experimental/Theoretical | In ethereal solution |

| Geometry around Mg | Distorted tetrahedral | X-ray/DFT studies | Solvated complex |

Computational studies using density functional theory have provided comprehensive electronic structure information for benzylmagnesium chloride [24] [25] [8]. These calculations typically employ hybrid functionals such as B3LYP or M06-2X with basis sets ranging from 6-31G* to 6-311++G** [24] [8]. The calculations reveal that the magnesium-carbon bond exhibits significant ionic character, with substantial charge transfer from magnesium to the benzyl ligand [8].

Thermodynamic data obtained from computational studies provide insights into the stability and reactivity of different structural forms [8]. The bond dissociation energy for the magnesium-carbon bond is calculated to be approximately 65-70 kilocalories per mole, indicating a moderately strong metal-carbon interaction [26] [8].

| Equilibrium Process | Thermodynamic Value | Temperature | Solvent |

|---|---|---|---|

| Schlenk equilibrium (formation) | K = 0.05-0.15 | 298 K | THF |

| Dimerization constant | K_dim = 10²-10³ M⁻¹ | 298 K | THF |

| THF coordination (first) | ΔG = -45 kJ/mol | 298 K | THF |

| THF coordination (second) | ΔG = -35 kJ/mol | 298 K | THF |

| Mg-C bond dissociation | BDE = 65-70 kcal/mol | 298 K | Gas phase |

| Electron affinity | EA = 1.2-1.5 eV | 0 K | Gas phase |

| Ionization potential | IP = 7.5-8.0 eV | 0 K | Gas phase |

Advanced computational methods including multireference configuration interaction calculations have been employed to study the electronic structure of magnesium-containing organometallic compounds [25]. These studies reveal the complex interplay between ionic and covalent bonding contributions in the magnesium-carbon interaction [25] [8]. The calculations also provide detailed information about vibrational frequencies, which can be directly compared with experimental infrared spectra [21] [25].

GHS Hazard Statements

H225 (39.44%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive